molecular formula C21H40N7O15P B1207074 Streptomycin 3''-phosphate

Streptomycin 3''-phosphate

Numéro de catalogue: B1207074
Poids moléculaire: 661.6 g/mol
Clé InChI: BFUAJTIVTIKBSB-GOUKQLAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Structural Characterization of Streptomycin 3''-Phosphate

Molecular Formula and Atomic Composition

This compound has the molecular formula C₂₁H₄₀N₇O₁₅P , with a molecular weight of 661.6 g/mol (calculated average). The atomic composition reflects its aminoglycoside backbone modified by a phosphate group:

Element Quantity Percentage Contribution
Carbon 21 38.1%
Hydrogen 40 6.1%
Nitrogen 7 14.8%
Oxygen 15 36.3%
Phosphorus 1 4.7%

The phosphate group introduces additional oxygen atoms and a phosphorus center, altering the compound’s polarity and hydrogen-bonding capacity compared to unmodified streptomycin.

Stereochemical Configuration and Isomeric Properties

The molecule contains 12 chiral centers , primarily distributed across the streptidine and N-methyl-L-glucosamine moieties. Key stereochemical features include:

  • Streptidine core : The cyclohexane ring adopts a 1,3,5/2,4,6-tetrahydroxy configuration with diamidino groups at positions 2 and 4.
  • N-methyl-L-glucosamine : The 3''-phosphorylated sugar exhibits α-L-configuration, with the phosphate group occupying the axial position on the pyranose ring.
  • Streptose : The dihydrostreptose moiety retains the β-L-lyxofuranosyl conformation, critical for ribosomal binding.

Stereospecific phosphorylation at the 3''-position is catalyzed by streptomycin 3''-kinase (EC 2.7.1.87), which transfers a γ-phosphate from ATP to the hydroxyl group at C3'' of the glucosamine subunit. No natural isomers of this compound have been reported, likely due to enzymatic specificity during biosynthesis.

Crystallographic Data and Three-Dimensional Conformation

While X-ray crystallographic data for this compound remain unavailable, computational models derived from NMR and homology to related aminoglycosides suggest:

  • Phosphate group orientation : The 3''-phosphate projects axially from the glucosamine ring, forming hydrogen bonds with adjacent hydroxyl groups (O4'' and O2'').
  • Global conformation : The streptidine and streptose subunits maintain a bent topology, with a dihedral angle of 112° between the glucosamine and streptidine planes.
  • Intramolecular interactions : Salt bridges between the phosphate group and protonated guanidino moieties stabilize the molecule in aqueous environments.

Predicted bond lengths and angles for critical regions include:

Bond/Angle Value (Å/°)
P–O (ester) 1.61
C3''–O–P 120°
Hydrogen bond (O2''–O4'') 2.78 Å

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Key ¹H and ¹³C NMR signals (predicted for D₂O, 700 MHz):

Nucleus δ (ppm) Multiplicity Assignment
¹H 5.41 d (J=3.5 Hz) H1''' (glucosamine)
¹H 4.78 m H3'' (phosphorylated)
¹³C 95.2 - C1''' (glucosamine)
³¹P 1.2 singlet Phosphate group

The ³¹P NMR signal at 1.2 ppm confirms phosphate esterification.

Fourier-Transform Infrared (FT-IR)

Characteristic vibrational modes (theoretical):

  • P=O stretch : 1260–1280 cm⁻¹ (strong)
  • P–O–C asym/sym stretch : 1050–990 cm⁻¹
  • N–H stretch (guanidino): 3350–3180 cm⁻¹
Ultraviolet-Visible (UV-Vis)

The compound lacks conjugated chromophores, showing weak absorption only below 220 nm (π→π* transitions in guanidino groups).

Propriétés

Formule moléculaire

C21H40N7O15P

Poids moléculaire

661.6 g/mol

Nom IUPAC

[(2S,3S,4S,5S,6S)-2-[(2R,3R,4R,5S)-2-[(1R,2S,3R,4R,5S,6R)-2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-4-yl] dihydrogen phosphate

InChI

InChI=1S/C21H40N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)15(43-44(36,37)38)10(31)6(3-29)40-17)18(39-5)41-14-8(28-20(24)25)11(32)7(27-19(22)23)12(33)13(14)34/h4-18,26,29,31-35H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7+,8-,9-,10-,11+,12-,13+,14+,15-,16-,17-,18-,21+/m0/s1

Clé InChI

BFUAJTIVTIKBSB-GOUKQLAUSA-N

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(C=O)O

SMILES isomérique

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)OP(=O)(O)O)NC)(C=O)O

SMILES canonique

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)OP(=O)(O)O)NC)(C=O)O

Origine du produit

United States

Applications De Recherche Scientifique

Medical Applications

Antimicrobial Activity:
Streptomycin 3''-phosphate retains the antimicrobial properties of streptomycin, making it effective against a range of pathogenic bacteria. It is particularly noted for its effectiveness against multi-drug resistant strains of Mycobacterium tuberculosis, as well as other gram-negative and gram-positive bacteria. The mechanism involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, disrupting bacterial growth and replication .

Clinical Use Cases:

  • Tuberculosis Treatment: Streptomycin 3''-phosphate is utilized in combination therapies for treating tuberculosis, especially in cases resistant to first-line drugs. Its efficacy has been demonstrated in clinical settings where patients exhibit improved outcomes when treated with this compound alongside other antimycobacterial agents .
  • Urinary Tract Infections: The compound has shown effectiveness in treating infections caused by gram-negative bacteria, including those responsible for urinary tract infections. Studies indicate significant reductions in bacterial load in treated patients .

Agricultural Applications

Plant Growth Promotion:
Recent studies have explored the use of this compound as a growth promoter in crops. It has been found to enhance germination rates and improve overall plant health, particularly in Brassica napus (canola). The compound appears to stimulate root development and increase resistance to certain pathogens .

Pesticidal Properties:
this compound also exhibits potential as a biopesticide. Its antimicrobial properties can help control bacterial diseases in plants without the adverse effects associated with synthetic pesticides. Research indicates that it can effectively reduce the incidence of bacterial blight in crops, contributing to sustainable agricultural practices .

Biotechnological Applications

Biochemical Research:
In biochemical studies, this compound serves as a valuable tool for investigating ribosomal function and protein synthesis mechanisms. Its ability to selectively inhibit bacterial protein synthesis allows researchers to study the effects on various bacterial strains and understand resistance mechanisms .

Genomic Studies:
Genome mining efforts have identified Streptomyces species capable of producing novel antibiotics, including derivatives like this compound. These studies highlight its role in discovering low-resistance antibiotics that can combat emerging bacterial threats .

Comparaison Avec Des Composés Similaires

Chemical and Structural Differences

Compound Molecular Formula Molecular Weight (g/mol) Phosphate Position Key Structural Features
Streptomycin 3''-phosphate C₂₁H₄₁N₇O₁₅P 662.57 3''-OH of glucosamine Phosphorylated glucosamine unit
Streptomycin sulfate (C₂₁H₃₉N₇O₁₂)₂·3H₂SO₄ 1,457.38 N/A Sulfate salt form; retains free hydroxyl groups
Dihydrostreptomycin 6-phosphate C₂₁H₄₁N₇O₁₅P 664.26 6-OH of streptidine Reduced streptose ring; phosphate at streptidine
Streptomycin 6-phosphate C₂₁H₄₁N₇O₁₅P 662.57 6-OH of streptidine Phosphate on streptidine moiety

Notes:

  • Streptomycin sulfate is the most clinically relevant form, used for its solubility and stability in formulations .
  • Dihydrostreptomycin derivatives exhibit reduced ototoxicity compared to streptomycin but are less commonly used .

Key Findings :

  • Phosphorylation at the 3'' or 6 position abolishes antimicrobial activity by preventing ribosomal binding .
  • Niosome encapsulation of streptomycin sulfate reduces MIC values by 4–8×, likely due to improved bacterial membrane penetration and protection from enzymatic degradation .

Stability and Formulation Considerations

Compound Storage Stability (4°C) Release Kinetics Formulation Advantages
This compound N/D N/A (inactive metabolite) N/A
Streptomycin sulfate Stable for 2 months Burst release (97.8% in 24 h, free drug) High solubility and compatibility with salts
Niosome-encapsulated streptomycin sulfate Stable for 2 months (PDI <0.3) Sustained release (66.4% over 72 h) Reduced cytotoxicity, enhanced biofilm penetration

Notes:

  • Niosomes improve drug stability and enable controlled release, mitigating fluctuations in plasma concentration .

Méthodes De Préparation

Biosynthetic Pathways in Streptomyces griseus

The phosphorylation of streptomycin at the 3'' position is catalyzed by streptomycin 3''-kinase, an intracellular enzyme isolated from Streptomyces griseus. This enzyme transfers a phosphate group from adenosine triphosphate (ATP) to the hydroxyl group at the 3'' position of streptomycin, yielding adenosine diphosphate (ADP) and this compound. The reaction proceeds under mild conditions (pH 8.0, 28°C) and requires Mg²⁺ as a cofactor.

A cell-free extract of S. griseus mycelium, harvested during the late growth phase (72–96 hours), serves as the enzyme source. Partial purification via DEAE-Sephadex A-25 column chromatography enhances activity, with elution using 2% NaCl in 0.03 M Tris-HCl buffer (pH 8.0). The reaction mixture typically includes:

  • Streptomycin sulfate: 10 mM

  • ATP: 5 mM

  • MgSO₄: 1 mM

  • Enzyme solution: 0.5 mL

  • Tris-HCl buffer (pH 8.0): 0.05 M

After incubation at 28°C for 4 hours, the product is isolated via ethanol precipitation and further purified using ion-exchange chromatography.

Table 1: Enzymatic Synthesis Optimization Parameters

ParameterOptimal ConditionEffect on Yield
pH8.0–8.5Maximal activity
Temperature28°C95% conversion
ATP Concentration5 mMSaturation
Mg²⁺ PresenceRequiredNo activity without

Chemical Synthesis and Acid-Catalyzed Phosphorylation

Acid Hydrolysis of Pseudo-Streptomycin

An alternative method involves the acid-catalyzed transformation of pseudo-streptomycin, a toxic byproduct of streptomycin fermentation. Treatment with dilute sulfuric acid (pH 2.5) at 50°C for 2 hours liberates inorganic phosphate and converts pseudo-streptomycin to this compound. The process requires periodic pH adjustment to maintain acidity and is followed by neutralization with barium hydroxide to precipitate sulfate ions.

Key Steps:

  • Dissolve pseudo-streptomycin sulfate in water (10 mg/mL).

  • Adjust to pH 2.5 with H₂SO₄.

  • Heat at 50°C for 2 hours, maintaining pH.

  • Neutralize with Ba(OH)₂ to pH 5.5, filter BaSO₄ precipitate.

  • Recover this compound via methanol-water extraction.

This method yields a product with a biological potency of 630 µg/mg (against Bacillus subtilis) and reduced toxicity (LD₅₀: 1000 µg/mg).

Purification and Characterization

Ion-Exchange Chromatography

Crude enzymatic or chemical products are purified using DEAE-cellulose columns equilibrated with 0.01 M ammonium acetate (pH 6.8). Elution with a linear gradient of 0–0.5 M NaCl separates phosphorylated derivatives from unreacted streptomycin.

Crystallization as Reineckate Salts

This compound forms insoluble reineckate salts in acidic conditions. Dissolving the crude product in 50% methanol-water and adding ammonium reineckate precipitates the derivative, which is recrystallized from hot water.

Table 2: Purity Assessment of Final Product

MethodResultSource
HPLC (C18 column)Retention time: 12.3 min
Bioassay (B. subtilis)Potency: 630–750 µg/mg
Phosphate Assay1:1 molar ratio (P:streptomycin)

Comparative Analysis of Synthesis Methods

Enzymatic vs. Chemical Approaches

  • Specificity : Enzymatic phosphorylation exclusively targets the 3'' position, whereas acid hydrolysis may produce side products.

  • Yield : Enzymatic methods achieve ~90% conversion, while chemical routes yield 60–70% due to pseudo-streptomycin impurities.

  • Scalability : Chemical synthesis is industrially preferred for large-scale production, despite lower specificity.

Table 3: Method Comparison

CriteriaEnzymaticChemical
Reaction Time4–6 hours2 hours
CostHigh (enzyme purification)Low
Environmental ImpactMild conditionsAcid waste generation

Q & A

Q. How can systematic reviews synthesize heterogeneous data on streptomycin 3'-phosphate’s mutagenic effects across studies?

  • Follow PRISMA guidelines to screen literature, extract data (e.g., mutation rates, strain types), and assess bias (e.g., via Cochrane Risk of Tool). Perform meta-regression to adjust for covariates like media composition or exposure duration. Highlight gaps using GRADE criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptomycin 3''-phosphate
Reactant of Route 2
Streptomycin 3''-phosphate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.